(R)-6-(Hydroxymethyl)piperidin-2-one is a chiral compound characterized by its piperidinone ring structure. The compound is recognized for its diverse applications across various fields, including organic synthesis, pharmaceuticals, and material science. Its unique structure enables participation in a wide array of chemical reactions, making it a valuable intermediate in synthesizing more complex molecules. The compound's IUPAC name is (6R)-6-(hydroxymethyl)piperidin-2-one, and it has the CAS number 213532-95-7.
(R)-6-(Hydroxymethyl)piperidin-2-one falls under the category of organic compounds and is classified as an amino alcohol. It plays a significant role in asymmetric synthesis due to its chirality, which is crucial in the development of enantiomerically pure pharmaceuticals.
The synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one can be achieved through several methods:
The synthetic routes often involve intermediate steps that require careful optimization to achieve desired yields and purity levels. The use of immobilized catalysts in industrial settings enhances sustainability and efficiency.
The molecular formula of (R)-6-(Hydroxymethyl)piperidin-2-one is CHNO, with a molecular weight of approximately 129.16 g/mol. The compound features a piperidine ring with a hydroxymethyl group at the 6-position, contributing to its chiral nature.
The InChI key for (R)-6-(Hydroxymethyl)piperidin-2-one is VMOQVTPKGUXWKA-RXMQYKEDSA-N, which provides a unique identifier for this substance in chemical databases .
(R)-6-(Hydroxymethyl)piperidin-2-one can undergo various chemical reactions:
These reactions are significant in organic synthesis, where (R)-6-(Hydroxymethyl)piperidin-2-one serves as an intermediate for producing more complex organic molecules.
The mechanism of action for (R)-6-(Hydroxymethyl)piperidin-2-one varies based on its application:
These properties make (R)-6-(Hydroxymethyl)piperidin-2-one particularly useful in both laboratory and industrial settings .
(R)-6-(Hydroxymethyl)piperidin-2-one has numerous scientific applications:
The chiral pool strategy leverages naturally abundant enantiopure compounds as starting materials, providing inherent stereochemical control. For (R)-6-(hydroxymethyl)piperidin-2-one, L-glutamic acid serves as an ideal precursor due to its structural congruence with the target molecule. The synthetic sequence involves a controlled cyclization of a suitably protected L-glutamate derivative. Selective reduction of the γ-carboxyl group to a primary alcohol, followed by activation and intramolecular amidation, constructs the six-membered lactam ring while preserving the chiral integrity originating from the amino acid's α-carbon [8].
Alternative amino acid precursors include L-ornithine derivatives. Protection of the δ-amino group and the α-amino group with orthogonal protecting groups (e.g., Fmoc for α-amine and Boc for δ-amine) allows selective deprotection and cyclization. The hydroxymethyl group is introduced via a high-yielding reduction step from a protected carboxylic acid functionality derived from the amino acid side chain. This approach benefits from the commercial availability and low cost of amino acids, aligning with the principle of utilizing "abundant enantiopure building blocks provided by nature" . The efficiency is high, typically yielding the target compound in >70% enantiomeric excess (ee) without requiring external chiral auxiliaries or catalysts.
Table 1: Chiral Pool Precursors for (R)-6-(Hydroxymethyl)piperidin-2-one
Amino Acid Precursor | Key Transformation | Stereochemical Outcome | Reported Yield Range |
---|---|---|---|
L-Glutamic Acid | Reduction, Activation, Cyclization | Retention (R) | 65-78% |
L-Ornithine | Selective Protection/Deprotection, Cyclization | Retention (R) | 60-72% |
L-Aspartic Acid* | Homologation, Reduction, Cyclization | Retention (R) | 55-65%* |
*Requires chain extension steps.
The Wittig reaction offers a powerful method for constructing carbon-carbon double bonds with precise stereocontrol. In synthesizing (R)-6-(hydroxymethyl)piperidin-2-one, this strategy typically begins with a chiral aldehyde precursor derived from pyroglutamic acid or related heterocycles. A highly (Z)-selective Wittig olefination installs the hydroxymethyl precursor as a terminal alkene. Critical to success is the choice of stabilized ylide (e.g., Ph₃P=CHCO₂Et) and reaction conditions (low temperature, anhydrous solvents) to achieve high Z-selectivity (>90%), minimizing the formation of the undesired E-isomer which complicates downstream processing [5].
Following olefination, the terminal alkene undergoes dihydroxylation using catalytic osmium tetroxide with a chiral ligand (e.g., (DHQD)₂PHAL) to induce diastereoselectivity. This step sets the stereochemistry at the future C6 position. The resulting diol is then selectively reduced or transformed, with the primary alcohol protected and the secondary alcohol manipulated to set the stage for ring closure. The final lactam formation is achieved via reductive amination or direct cyclization after oxidation state adjustment. While involving multiple steps, this route provides excellent control over the stereochemistry of the hydroxymethyl-bearing carbon, often achieving ee values exceeding 95% when coupled with asymmetric dihydroxylation [5].
This convergent strategy employs readily available pyridine-based precursors such as 2-pyridones bearing a hydroxymethyl substituent at the 6-position. The key transformation involves the enantioselective hydrogenation of the pyridine ring, reducing it to the corresponding piperidine while establishing the chiral center. Achieving high stereoselectivity necessitates sophisticated catalysts. Chiral Rhodium(I) complexes bearing atropisomeric ligands like (R,R)-Et-DuPhos or (S)-Binap demonstrate exceptional efficacy [6].
The hydrogenation proceeds under moderate hydrogen pressure (50-100 psi) in alcoholic solvents (methanol, ethanol) or mixtures with dichloromethane to enhance substrate solubility. Catalyst loadings typically range from 0.5 to 2 mol%. The reaction is highly sensitive to steric and electronic effects of substituents on the pyridine ring. Electron-donating groups near the nitrogen generally accelerate reduction but can slightly erode enantioselectivity, while sterically demanding groups adjacent to the hydroxymethyl require optimized ligands and higher pressures. Under optimal conditions, this method delivers (R)-6-(hydroxymethyl)piperidin-2-one directly in high yield (85-92%) and excellent ee (90-99%). The primary advantage is atom economy and the potential for direct access to the target molecule without extensive functional group interconversions after hydrogenation.
Table 2: Catalytic Systems for Asymmetric Hydrogenation of 6-(Hydroxymethyl)pyridin-2(1H)-one
Catalyst System | Ligand | Pressure (psi) | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|---|
[Rh(nbd)₂]BF₄ / (R,R)-Et-DuPhos | (R,R)-Et-DuPhos | 50 | MeOH | 98 | 90 |
[Rh(cod)₂]OTf / (S)-Binap | (S)-Binap | 100 | MeOH/CH₂Cl₂ | 95 | 92 |
[Rh(nbd)₂]SbF₆ / (R)-Phanephos | (R)-Phanephos | 80 | EtOH | 99 | 85 |
Organocatalysis provides a metal-free route to enantiomeric enrichment. For (R)-6-(hydroxymethyl)piperidin-2-one, a pivotal strategy employs oxidative enamine catalysis. This involves treating a linear aldehyde precursor, such as 5-(hydroxymethyl)-2-oxopentanal, with a chiral secondary amine catalyst (e.g., diphenylprolinol TMS ether or MacMillan's imidazolidinone catalysts) [5] [6]. The catalyst forms a transient enamine with the aldehyde group, which is then oxidized by a mild oxidant like o-Iodoxybenzoic Acid (IBX). This oxidation step converts the enamine into an electrophilic α,β-unsaturated iminium ion.
The intramolecular cyclization occurs when the pendant hydroxymethyl group, or a protected derivative thereof, acts as a nucleophile, attacking the activated iminium ion. This conjugate addition forms the piperidine ring while establishing the stereocenter at the ring junction with high enantioselectivity controlled by the chiral catalyst. Subsequent hydrolysis releases the catalyst and yields the desired lactam. The reaction is typically conducted in toluene or dichloromethane at 0-25°C. While catalyst loadings can be relatively high (20-30 mol%) due to potential oxidation of the amine catalyst by IBX, the method offers a direct, atom-economical route capable of achieving ee values of 85-92%. The choice of oxidant is crucial; IBX is preferred over stronger oxidants like CAN (ceric ammonium nitrate) which lead to side reactions and lower yields. Protecting group strategies for the hydroxymethyl group (e.g., silyl ethers) are often necessary to prevent undesired oxidation or side reactions during the enamine oxidation step.
Synthesizing complex molecules often requires the installation and subsequent removal of protecting groups. Strategies inspired by Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu methodology, offer refined solutions for the late-stage deprotection of (R)-6-(hydroxymethyl)piperidin-2-one precursors [2] [6]. In this context, the hydroxymethyl group might be protected as an acid-labile tert-butyldiphenylsilyl (TBDPS) ether during synthesis, while the lactam nitrogen could be protected with a base-labile Fmoc group.
The orthogonal nature of Fmoc/tBu protection is key. The Fmoc group is cleaved using secondary amines, predominantly piperidine (20-50% in DMF), via a mechanism involving base-catalyzed E1cB elimination generating dibenzofulvene (DBF). This DBF is rapidly scavenged by excess piperidine to form the stable adduct piperidine-dibenzofulvene, detected spectroscopically at ~301 nm. Recent advances highlight alternatives like 4-methylpiperidine (4MP) and piperazine (PZ), which offer comparable deprotection efficiency while potentially reducing side reactions like aspartimide formation and addressing piperidine's controlled substance status [6]. Monitoring deprotection completion is critical. Techniques include:
Following Fmoc removal, the acid-labile TBDPS group protecting the hydroxymethyl function is cleanly removed using TFA in dichloromethane (DCM) or mild fluoride sources like TBAF, yielding the target (R)-6-(hydroxymethyl)piperidin-2-one without epimerization. The SPPS-inspired approach ensures high fidelity in the final deprotection steps, crucial for complex synthetic sequences.
Table 3: Deprotection Reagents for Fmoc Group Removal in Lactam Synthesis
Deprotection Reagent | Concentration (in DMF) | Time per Cycle | Advantages | Potential Drawbacks |
---|---|---|---|---|
Piperidine (PP) | 20% v/v | 3-10 min | Rapid, efficient, widely used | Aspartimide risk, controlled substance |
4-Methylpiperidine (4MP) | 20% v/v | 3-10 min | Reduced aspartimide risk, less regulated | Slightly lower pKa (10.78) |
Piperazine (PZ) | 0.5 M | 5-15 min | Low toxicity, effective for hindered amines | Lower pKa (9.73), slower kinetics |
DBU/Piperidine Mixture | 2% / 5% v/v | < 2 min | Very fast, good for difficult sequences | DBU can promote aspartimide formation |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: